Cas no 1385404-51-2 (N-(4-Cyanotetrahydro-2H-pyran-4-yl)-4-(3-fluorophenoxy)butanamide)
N-(4-Cyanotetrahydro-2H-pyran-4-yl)-4-(3-fluorophenoxy)butanamide Chemical and Physical Properties
Names and Identifiers
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- AKOS016924481
- EN300-26685058
- Z1212411216
- N-(4-CYANOOXAN-4-YL)-4-(3-FLUOROPHENOXY)BUTANAMIDE
- 1385404-51-2
- N-(4-Cyanotetrahydro-2H-pyran-4-yl)-4-(3-fluorophenoxy)butanamide
-
- Inchi: 1S/C16H19FN2O3/c17-13-3-1-4-14(11-13)22-8-2-5-15(20)19-16(12-18)6-9-21-10-7-16/h1,3-4,11H,2,5-10H2,(H,19,20)
- InChI Key: WNGDAOAFNQDXBM-UHFFFAOYSA-N
- SMILES: C(NC1(C#N)CCOCC1)(=O)CCCOC1=CC=CC(F)=C1
Computed Properties
- Exact Mass: 306.13797063g/mol
- Monoisotopic Mass: 306.13797063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 415
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 71.4Ų
Experimental Properties
- Density: 1.22±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 546.9±50.0 °C(Predicted)
- pka: 12.45±0.20(Predicted)
N-(4-Cyanotetrahydro-2H-pyran-4-yl)-4-(3-fluorophenoxy)butanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26685058-0.05g |
N-(4-cyanooxan-4-yl)-4-(3-fluorophenoxy)butanamide |
1385404-51-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(4-Cyanotetrahydro-2H-pyran-4-yl)-4-(3-fluorophenoxy)butanamide Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on N-(4-Cyanotetrahydro-2H-pyran-4-yl)-4-(3-fluorophenoxy)butanamide
N-(4-Cyanotetrahydro-2H-pyran-4-yl)-4-(3-fluorophenoxy)butanamide: A Comprehensive Overview
N-(4-Cyanotetrahydro-2H-pyran-4-yl)-4-(3-fluorophenoxy)butanamide is a complex organic compound with the CAS number 1385404-51-2. This compound belongs to the class of amides, characterized by its unique structural features and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule consists of a butanamide backbone, a tetrahydrofuran ring substituted with a cyano group, and a fluoro-substituted phenoxy group, making it a versatile compound with diverse functional groups for further chemical modifications.
The synthesis of N-(4-Cyanotetrahydro-2H-pyran-4-yl)-4-(3-fluorophenoxy)butanamide involves multi-step organic reactions, including nucleophilic substitutions, condensations, and cyclizations. Recent advancements in asymmetric catalysis and green chemistry have enabled more efficient and environmentally friendly methods for its production. Researchers have explored the use of enzymatic catalysts and microwave-assisted synthesis to optimize the reaction conditions, reducing both time and cost while improving yields.
One of the most promising applications of this compound lies in its potential as a building block for drug development. The presence of a phenoxy group introduces hydrophilic properties, which can enhance bioavailability when incorporated into pharmaceutical formulations. Additionally, the tetrahydrofuran ring provides rigidity to the molecule, which can be advantageous in designing drugs with specific pharmacokinetic profiles.
Recent studies have highlighted the role of N-(4-Cyanotetrahydro-2H-pyran-4-yl)-4-(3-fluorophenoxy)butanamide in modulating cellular signaling pathways. For instance, its ability to inhibit certain kinases has been explored in preclinical models of cancer and inflammatory diseases. The cyano group on the tetrahydrofuran ring has been shown to enhance the compound's binding affinity to target proteins, making it a valuable tool in drug discovery efforts.
In the field of materials science, this compound has been investigated for its potential as a precursor in polymer synthesis. Its amide functionality can serve as a reactive site for polymerization reactions, leading to the development of novel materials with tailored mechanical and thermal properties. Researchers have also explored its use in creating stimuli-responsive polymers that can undergo reversible changes in response to external stimuli such as temperature or pH.
The environmental impact of N-(4-Cyanotetrahydro-2H-pyran-4-yl)-4-(3-fluorophenoxy)butanamide has been another area of interest for scientists. Studies have shown that under certain conditions, the compound can degrade into less harmful byproducts through hydrolysis or microbial action. This biodegradability makes it a more sustainable alternative to traditional organic compounds used in industrial applications.
From an analytical chemistry perspective, the characterization of this compound has benefited from advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods have provided insights into its molecular structure, stereochemistry, and conformational flexibility, which are critical for understanding its reactivity and functionality.
In conclusion, N-(4-Cyanotetrahydro-2H-pyran-4-yl)-4-(3-fluorophenoxy)butanamide (CAS No: 1385404-51-2) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure enables diverse applications ranging from drug development to materials science, while ongoing research continues to uncover new insights into its properties and uses.
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